molecular formula C12H10S3 B8414217 Methyl 5-phenyl-thiophene-2-carbodithioate

Methyl 5-phenyl-thiophene-2-carbodithioate

Cat. No.: B8414217
M. Wt: 250.4 g/mol
InChI Key: RKMASYBFLQNHOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-phenyl-thiophene-2-carbodithioate is a useful research compound. Its molecular formula is C12H10S3 and its molecular weight is 250.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10S3

Molecular Weight

250.4 g/mol

IUPAC Name

methyl 5-phenylthiophene-2-carbodithioate

InChI

InChI=1S/C12H10S3/c1-14-12(13)11-8-7-10(15-11)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

RKMASYBFLQNHOH-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)C1=CC=C(S1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (−10 to 0° C.) solution of n-BuLi (22.7 mL, 33.4 mmol) in THF (10 mL) is added dropwise a solution of 2-phenyl-thiophene (5.46 g, 34.0 mmol) in THF (15 mL). The resulting green solution is stirred at 0° C. After 30 minutes, a solution of copper (1) bromide (0.87 g, 6.1 mmol) and lithium bromide (1.29 g, 14.9 mmol) in THF (20 mL) is added to the cooled reaction solution over several minutes. The resulting dark green solution is stirred at 0° C. for 15 minutes, at which time, carbon disulfide (2.0 mL, 34.0 mmol) is added dropwise over 15 minutes. The resulting dark brown solution is stirred for 30 minutes, then iodomethane (2.9 mL, 46.4 mmol) is added dropwise to the reaction solution over 5 minutes. The resulting dark brown solution is allowed to warm to room temperature and stirred for 1 hour, then is quenched with a solution of potassium cyanide in water (100 mL). The biphasic mixture was diluted with EtOAc and washed with brine, dried over MgSO4, filtered, and concentrated to give a dark orange solid (8.5 grams) which is purified with flash chromatography on silica gel (eluent: gradient of heptane to 2% THF/heptane) to give an orange solid. Yield 34%. HRMS (FAB) calculated for C12H10S3+H 251.0023, found 251.0023.
Quantity
22.7 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.46 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
2.9 mL
Type
reactant
Reaction Step Four
Quantity
1.29 g
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
copper (1) bromide
Quantity
0.87 g
Type
catalyst
Reaction Step Five
Name
Yield
34%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.